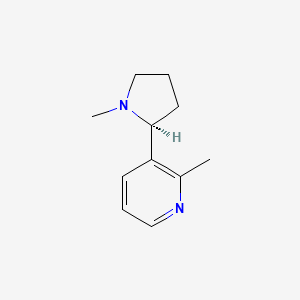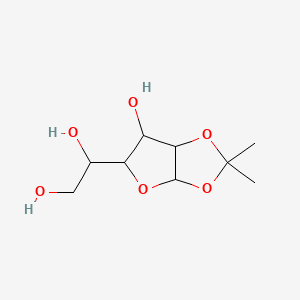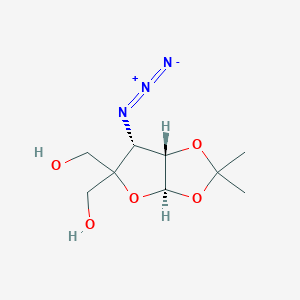
Oxyntomodulin (porcine, bovine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from the preproglucagon gene. It is found in porcine and bovine species, and is a member of the glucagon family. OXM has been shown to have a variety of metabolic and physiological effects in both in vivo and in vitro studies. OXM is considered to be a promising therapeutic agent for the treatment of obesity, diabetes, and metabolic disorders.
Applications De Recherche Scientifique
GLP-1 Receptor Agonist
Oxyntomodulin (porcine, bovine) is a GLP-1 receptor agonist . This means it can bind to and activate the GLP-1 receptor, which plays a crucial role in regulating glucose homeostasis. This makes it a potential therapeutic target for the treatment of type 2 diabetes.
Modulation of Feeding and Metabolism
Oxyntomodulin is an endogenous preproglucagon-derived neuropeptide that modulates feeding and metabolism . This suggests it could be used in the treatment of obesity and other metabolic disorders.
Inhibition of Gastric Acid Secretion
Oxyntomodulin has been found to increase cAMP production and inhibit gastric acid secretion in the rat stomach . This could potentially be used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
Antimicrobial Activity
In a study on the production of bioactive porcine lactoferrin, it was found that the lactoferrin exhibited growth inhibition against various pathogenic microbes . Although this study was not directly on Oxyntomodulin, it suggests that porcine-derived peptides may have antimicrobial properties, which could potentially apply to Oxyntomodulin as well.
Anticancer Activity
The same study also found that the porcine lactoferrin exhibited growth inhibition against human cancer cells . Again, while this was not directly on Oxyntomodulin, it suggests that porcine-derived peptides may have anticancer properties, which could potentially apply to Oxyntomodulin as well.
Production in Microbial Expression Systems
The study on porcine lactoferrin also demonstrated that it could be produced in a microbial expression system . This suggests that Oxyntomodulin could potentially be produced in a similar way, which would be more cost-effective and less constrained than traditional animal bioreactor technologies.
Mécanisme D'action
Target of Action
Oxyntomodulin (OXM), a 37-amino acid peptide hormone, primarily targets the glucagon-like peptide-1 receptor (GLP1R) and the glucagon receptor (GCGR) . These receptors play crucial roles in regulating glucose metabolism and appetite.
Mode of Action
OXM is released from the gut in the post-prandial state and activates both GLP1R and GCGR . This dual activation results in a superior body weight lowering effect compared to selective GLP1R agonists .
Biochemical Pathways
The activation of GLP1R and GCGR by OXM leads to an increase in cyclic AMP (cAMP) production . This, in turn, triggers a cascade of intracellular events that modulate feeding and metabolism .
Pharmacokinetics
It is known that the n-acetylated form of oxm, which is partially protected against enzymatic degradation, has a decreased metabolic clearance rate and increased half-life when incubated with rat liver plasma membranes .
Result of Action
The activation of GLP1R and GCGR by OXM results in a reduction in food intake and body weight . It also inhibits gastric acid secretion .
Action Environment
The action of OXM is influenced by the physiological state of the body. It is released from the gut in response to food ingestion, and its levels are elevated in conditions associated with anorexia . Therefore, the efficacy of OXM can be influenced by factors such as diet and metabolic state.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Oxyntomodulin (porcine, bovine) involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents", "Cleavage reagents", "Protecting groups" ], "Reaction": [ "Activation of the resin with a suitable linker", "Coupling of the first Fmoc-protected amino acid to the resin", "Repetitive cycles of Fmoc deprotection and amino acid coupling", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy" ] } | |
Numéro CAS |
62340-29-8 |
Nom du produit |
Oxyntomodulin (porcine, bovine) |
Formule moléculaire |
C192H295N59O60S |
Poids moléculaire |
4421.86 |
Synonymes |
Alternative Names: Glucagon (1-37), Enteroglucagon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



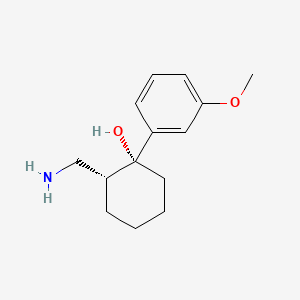
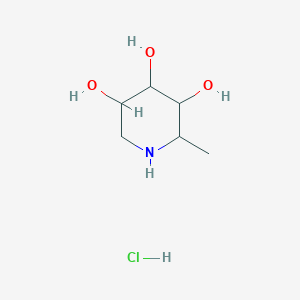
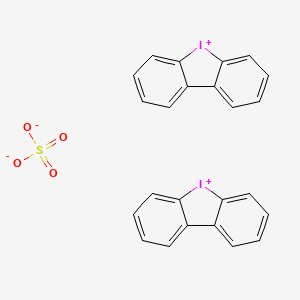
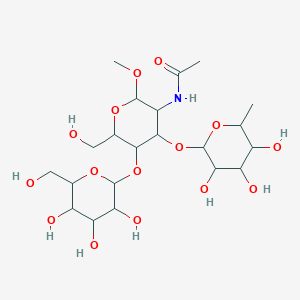
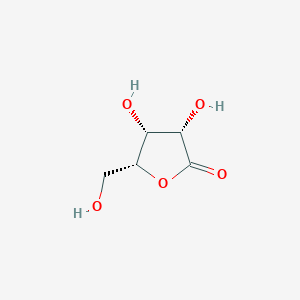
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)
